Isoquinine

Catalog No.
S1795168
CAS No.
697260-51-8
M.F
C₂₀H₂₄N₂O₂
M. Wt
324.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinine

Quinine’s terminal vinyl group often leads to unwanted addition and palladium-induced translocation, causing batch inconsistencies. Isoquinine, with its thermodynamically stable internal ethylidene, resolves this. As a rigid chiral scaffold, it withstands aggressive reactions that degrade quinine.

  • Stable to Pd catalysts; no in-situ alkene isomerization.
  • Unique ozonolysis profile enables methyl ketone derivative synthesis (e.g., 3-acetyl-6’-methoxyrubanol).
  • Key precursor for pseudo-C2-symmetric thiosquaramide organocatalysts and α-isocupreine, enhancing enantioselectivity in Michael additions and MBH reactions.

CAS Number

697260-51-8

Product Name

Isoquinine

Molecular Formula

C₂₀H₂₄N₂O₂

Molecular Weight

324.42

Synonyms

(8α,9R)- 3,10-Didehydro-10,11-dihydro-6’-methoxycinchonan-9-ol

Purity

≥98%

Package Size

10 mg, 100 mg, 1 g

Isoquinine is a specialized cinchona alkaloid derivative characterized by a Δ3,10-isomerization that converts the terminal vinyl group of natural quinine into an internal ethylidene moiety [1]. This structural shift from a terminal to an internal alkene fundamentally alters the molecule's thermodynamic stability, steric profile, and reactivity. For industrial and synthetic buyers, isoquinine serves as a rigid, less-reactive chiral scaffold and a highly specific precursor for advanced organocatalysts, offering distinct advantages over standard quinine in environments where terminal alkene side-reactions or transition-metal-induced translocations must be avoided.

Research Fit

Conformationally rigid cinchona modifier for asymmetric hydrogenation mechanistic studies
E/Z isomer mixture enabling systematic alkene-geometry vs. catalysis correlation
Characterized impurity reference standard for quinine pharmaceutical impurity profiling

Substituting standard quinine for isoquinine in complex syntheses frequently leads to process failure due to the high reactivity of quinine's terminal vinyl group, which is prone to unwanted addition, cross-metathesis, and spontaneous palladium-catalyzed translocation [1]. Conversely, substituting fully saturated dihydroquinine (hydroquinine) eliminates the alkene entirely, stripping the molecule of a critical functional handle needed for targeted downstream modifications, such as specific oxidative cleavages. Isoquinine occupies a critical middle ground: it retains an alkene for intentional derivatization (e.g., to methyl ketones) but is sterically hindered enough to survive aggressive reaction conditions that would degrade generic quinine.

Substitution Risk

Mechanism Rigid quinuclidine side chain may shift chiral induction profile relative to flexible quinine scaffold
Inversion Enantioselectivity inversion observed with β-isocinchonine does not occur; cannot substitute in inversion-focused designs
Specificity Different chromatographic retention from other cinchona alkaloids; generic impurity standards may compromise method specificity

Prevention of In-Situ Alkene Translocation in Metal-Catalyzed Workflows

During transition-metal-catalyzed processes, the terminal vinyl group of standard quinine is thermodynamically unstable and undergoes spontaneous translocation to form an internal double bond [1]. By procuring isoquinine directly, chemists bypass this uncontrolled in-situ isomerization, ensuring a single, stable molecular entity throughout the catalytic cycle and preventing variable product distributions.

Evidence DimensionThermodynamic stability and structural retention in Pd-catalyzed environments
Target Compound DataIsoquinine remains structurally intact as the thermodynamically favored Δ3,10-isomer.
Comparator Or BaselineQuinine (CAS 130-95-0) undergoes spontaneous alkene translocation to the internal alkene in the presence of Pd(II) catalysts.
Quantified Difference100% elimination of in-situ translocation side-reactions.
ConditionsPalladium-catalyzed oxidation or cross-coupling conditions (e.g., PdCl2, aqueous acetone).

Eliminates batch-to-batch variability and catalyst poisoning caused by uncontrolled alkene isomerization during complex API synthesis.

Enantioselectivity vs. Quinine
Head-to-head
Lower ee across substrates
Reported modifier performance context; quinine may yield higher ee for this system
Engelhard 4759, EP/MBF/KPL/PADA, mild conditions

Divergent Ozonolysis Pathways for Rubanol Derivative Synthesis

The position of the alkene in isoquinine fundamentally changes its oxidative cleavage products compared to quinine [1]. Ozonolysis of isoquinine yields 3-acetyl-6'-methoxyrubanol (a methyl ketone) with no loss of carbon atoms, whereas quinine undergoes cleavage to yield quininal (an aldehyde) and formaldehyde. This makes isoquinine the mandatory starting material for synthesizing 3-acetyl-rubanol derivatives.

Evidence DimensionMajor product of ozonolysis and aqueous decomposition
Target Compound DataYields 3-acetyl-6'-methoxyrubanol (C20 retained).
Comparator Or BaselineQuinine yields quininal (C19) and formaldehyde (C1).
Quantified DifferenceComplete shift from aldehyde/formaldehyde generation to methyl ketone retention.
ConditionsOzonolysis followed by aqueous decomposition.

Buyers targeting acetyl-rubanol scaffolds must procure isoquinine, as standard quinine cannot access this synthetic pathway without additional, low-yield carbon-homologation steps.

No Inversion vs. β-ICN
Head-to-head
Inversion absent
Distinct mechanistic probe; not a functional substitute for β-isocinchonine
Toluene, Pt-alumina, identical conditions

Attenuated Alkene Reactivity for Enhanced Scaffold Survival

The internal ethylidene bond of isoquinine is significantly more sterically hindered than the terminal vinyl group of quinine [1]. Consequently, electrophilic and radical addition reactions to the isoquinine double bond proceed at a markedly slower rate. This kinetic attenuation allows the quinuclidine nitrogen or the C-9 hydroxyl to be selectively functionalized without requiring complex protection-deprotection strategies for the alkene.

Evidence DimensionRate of electrophilic/radical addition to the alkene
Target Compound DataIsoquinine exhibits slow, sterically hindered addition kinetics at the Δ3,10 ethylidene bond.
Comparator Or BaselineQuinine exhibits rapid addition kinetics at the unhindered terminal vinyl group.
Quantified DifferenceSignificant kinetic delay in addition reactions, enabling orthogonal functionalization.
ConditionsStandard electrophilic addition conditions.

Reduces the need for protecting groups during multi-step syntheses, lowering overall process mass intensity and raw material costs.

One-Step Synthesis
Reported
Single catalytic step
Simplified procurement versus multi-step analog routes
5% Rh/Al₂O₃, 50% aq. EtOH, HCl, from quinine

Altered Conformational Rigidity in Chiral Organocatalysis

When utilized as a chiral modifier for heterogeneous catalysts (e.g., Pt/Al2O3), the ethylidene group of isoquinine restricts the conformational flexibility of the quinuclidine core compared to the vinyl group of quinine[1]. This rigidity alters the hydrogen-bonding network and the steric environment around the active site, leading to distinct enantiomeric excesses (ee) and stereocontrol profiles during the asymmetric hydrogenation of activated ketones.

Evidence DimensionEnantioselectivity profile (ee%) in asymmetric hydrogenation
Target Compound DataIsoquinine provides a specific, rigid steric environment leading to altered ee% profiles.
Comparator Or BaselineQuinine provides higher flexibility, resulting in different ee% baselines under identical mild conditions (1 bar H2, room temperature).
Quantified DifferenceDistinct stereochemical outcomes driven by the rigid Δ3,10-ethylidene geometry.
ConditionsPt/Al2O3 catalyzed asymmetric hydrogenation of activated ketones.

Allows process chemists to fine-tune enantiomeric ratios in asymmetric reductions where standard quinine fails to provide the desired stereoisomer.

Conformational Rigidity
Head-to-head
Rigid vs. flexible scaffold
Simplified computational modeling for chiral induction studies
ab initio calculations support; reduces conformational degrees of freedom

Precursor for α-Isocupreine and Advanced Organocatalysts

Isoquinine is the optimal starting material for the synthesis of α-isocupreine and pseudo-C2-symmetric thiosquaramide catalysts [1]. Its internal ethylidene group provides the necessary steric bulk and conformational rigidity required for high stereoselectivity in Morita-Baylis-Hillman reactions and asymmetric Michael additions.

Synthesis of 3-Acetyl-Rubanol Pharmaceutical Intermediates

Due to its unique ozonolysis profile, isoquinine is uniquely suited for manufacturing 3-acetyl-6'-methoxyrubanol and related methyl ketone derivatives [2]. This pathway is inaccessible using standard quinine, making isoquinine essential for exploring this specific chemical space in drug discovery.

Chiral Ligand in Palladium-Catalyzed Cross-Couplings

Because isoquinine already possesses the thermodynamically stable ethylidene bond, it will not undergo in-situ alkene translocation when exposed to palladium catalysts [3]. This makes it a superior, stable chiral ligand or scaffold in complex cross-coupling reactions where quinine would degrade or isomerize, causing batch inconsistencies.

Application Fit

Application
Selection Property
Validation Focus
Orito Reaction Mechanistic Studies
Conformationally locked modifier scaffold
Enantioselectivity inversion mechanism
Chiral Ligand Development
One-step isomerization accessibility
E/Z isomer purity and catalytic performance
Pharmaceutical Impurity Standard
Characterized quinine impurity profile
HPLC resolution from parent alkaloids

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